molecular formula C13H13OSi B14405032 CID 12829469

CID 12829469

Katalognummer: B14405032
Molekulargewicht: 213.33 g/mol
InChI-Schlüssel: RLEKSXLAVVAVSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 12829469 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its specific interactions and reactivity, which have been extensively studied in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CID 12829469 involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of the compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized synthetic routes. These methods often involve the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The industrial production process also includes purification steps to remove any impurities and ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: CID 12829469 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound and the reagents used.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts. The reaction conditions, such as solvent choice and temperature, play a crucial role in determining the reaction pathway and the products formed.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used

Wissenschaftliche Forschungsanwendungen

CID 12829469 has a wide range of applications in scientific research. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology, it is studied for its interactions with biological molecules and its potential as a therapeutic agent. In medicine, this compound is investigated for its pharmacological properties and potential use in drug development. Additionally, it has industrial applications in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of CID 12829469 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and the specific targets involved. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to downstream effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to CID 12829469 include those with related structures and functional groups. These compounds may share some properties and reactivity patterns but can also have distinct differences that make them unique.

Uniqueness: this compound stands out due to its specific structure and the unique interactions it can undergo. This uniqueness makes it valuable for certain applications where other compounds may not be as effective.

Conclusion

This compound is a versatile compound with significant importance in various scientific and industrial fields Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike

Eigenschaften

Molekularformel

C13H13OSi

Molekulargewicht

213.33 g/mol

InChI

InChI=1S/C13H13OSi/c14-11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2

InChI-Schlüssel

RLEKSXLAVVAVSD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)[Si](CO)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.